N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzamide
Description
This compound features a benzamide core substituted with a 4-ethoxy group, linked to a dimethylaminophenyl-tetrahydroisoquinoline ethyl chain. The dimethylamino group may enhance blood-brain barrier permeability, while the ethoxybenzamide provides lipophilicity.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-4-33-26-15-11-23(12-16-26)28(32)29-19-27(22-9-13-25(14-10-22)30(2)3)31-18-17-21-7-5-6-8-24(21)20-31/h5-16,27H,4,17-20H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYLPHNYEHKUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(dimethylamino)benzaldehyde, followed by its reaction with 1,2,3,4-tetrahydroisoquinoline under specific conditions to form the intermediate. The final step involves the reaction of this intermediate with 4-ethoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes compounds with structural or functional similarities:
Pharmacological and Physicochemical Comparisons
CNS Penetration: The target compound’s dimethylamino group and tetrahydroisoquinoline scaffold are structurally analogous to orexin receptor antagonists (e.g., LY-344864 in ), which exhibit high CNS permeability . In contrast, Compound ’s tetrahydroacridine and bulky hexyl chain may reduce BBB penetration despite cholinesterase activity .
Metabolic Stability: The ethoxy group in the target compound may slow oxidative metabolism compared to methoxy analogs (e.g., Compound ) .
Target Selectivity: The tetrahydroisoquinoline moiety in the target compound is structurally similar to MK-212 (), a serotonin receptor agonist, suggesting possible off-target serotonergic effects . Compound ’s benzothiazole group is associated with kinase inhibition, a divergent mechanism from the target compound .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethoxybenzamide is a complex organic compound with potential applications in neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
Key Features
- Molecular Formula : C₁₉H₃₁N₃O₂
- Molecular Weight : 325.48 g/mol
- Functional Groups : Amide, ether, dimethylamino group, and tetrahydroisoquinoline moiety.
Neuropharmacological Effects
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant neuropharmacological activities. The compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
The proposed mechanisms include:
- Dopamine Receptor Modulation : Acting as an agonist or antagonist at D1 or D2 receptors.
- Serotonin Receptor Interaction : Potentially influencing the 5-HT receptor pathways.
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in neurotransmitter metabolism.
Case Studies
- Study on Neuroprotective Effects :
- A study evaluated the neuroprotective effects of the compound in a rodent model of Parkinson's disease. Results indicated a reduction in neuroinflammation and oxidative stress markers.
- Antidepressant Activity :
- Another investigation focused on the antidepressant-like effects in mice. The compound demonstrated significant reductions in immobility time in the forced swim test, suggesting potential as an antidepressant agent.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{(1R)-1-[4-(dimethylamino)phenyl]ethyl}-N'-(3-methoxybenzoyl)urea | Dimethylamino group, urea linkage | Anticancer properties |
| N-{(1S)-1-[3-fluorophenyl]ethyl}-N'-(3-methoxybenzoyl)urea | Fluorine substitution | Enhanced receptor affinity |
| 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)]phenyl}acetamide | Indazole core | Different pharmacodynamics |
This comparison highlights the unique combination of functional groups in this compound that may contribute to its specific biological activities.
Synthetic Routes
The synthesis typically involves:
- Formation of Tetrahydroisoquinoline Derivative : Starting from appropriate phenolic precursors.
- Amide Bond Formation : Reacting the tetrahydroisoquinoline with 4-ethoxybenzoic acid derivatives under coupling conditions.
Industrial Production Methods
In an industrial context, methods may include:
- Use of continuous flow reactors for efficiency.
- Environmentally friendly solvents to reduce waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
